N-(2,2-difluorobutyl)benzamide

Lipophilicity XLogP3 Drug-likeness

N-(2,2-difluorobutyl)benzamide is a synthetic, small-molecule benzamide derivative (C₁₁H₁₃F₂NO, MW 213.22 g/mol) featuring a characteristic gem‑difluoro substitution at the 2‑position of its N‑butyl side chain. This structural motif confers distinct physicochemical properties—including a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 29.1 Ų, and a single hydrogen bond donor—that place it in a unique property space relative to non‑fluorinated and regioisomeric analogs.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
Cat. No. B13462894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluorobutyl)benzamide
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESCCC(CNC(=O)C1=CC=CC=C1)(F)F
InChIInChI=1S/C11H13F2NO/c1-2-11(12,13)8-14-10(15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)
InChIKeyGBHHESSWYFBOOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-difluorobutyl)benzamide (CAS 2001843-04-3): A Strategic Fluorinated Benzamide Building Block for Medicinal Chemistry and Chemical Biology Procurement


N-(2,2-difluorobutyl)benzamide is a synthetic, small-molecule benzamide derivative (C₁₁H₁₃F₂NO, MW 213.22 g/mol) featuring a characteristic gem‑difluoro substitution at the 2‑position of its N‑butyl side chain [1]. This structural motif confers distinct physicochemical properties—including a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 29.1 Ų, and a single hydrogen bond donor—that place it in a unique property space relative to non‑fluorinated and regioisomeric analogs [1]. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly where the 2,2‑difluorobutyl group is employed to modulate lipophilicity, metabolic stability, or target engagement .

Procurement Risk: Why N-(2,2-difluorobutyl)benzamide Cannot Be Replaced by Other Fluorinated or Non-Fluorinated Benzamides


The 2,2‑difluorobutyl group is not a simple hydrophobic tag; its gem‑difluoro substitution creates a strong dipole that alters the conformational preferences of the butyl linker and modulates the electron density on the adjacent amide nitrogen . In the context of protease inhibitor design, the 2,2‑difluorobutyl moiety has been shown to function as a hydrolytically stable glutamine mimic, forming a specific hydrogen‑bond network with catalytic histidine residues that cannot be replicated by non‑fluorinated butyl or 4,4‑difluorobutyl isomers . Consequently, substituting N-(2,2-difluorobutyl)benzamide with N-butylbenzamide, N-(2,2-difluoroethyl)benzamide, or N-(4,4-difluorobutyl)benzamide is expected to alter target binding, metabolic stability, and physicochemical properties in ways that undermine structure‑activity relationships and compromise experimental reproducibility [1].

Quantitative Differentiation of N-(2,2-difluorobutyl)benzamide Against Closest Structural Analogs


Enhanced Lipophilicity (XLogP3) Relative to Shorter-Chain and Non-Fluorinated Analogs

N-(2,2-difluorobutyl)benzamide exhibits a computed XLogP3 of 2.6, which is 0.7 log units higher than that of N-(2,2-difluoroethyl)benzamide (XLogP3 = 1.9) and 0.3 log units higher than that of the non-fluorinated N-butylbenzamide (XLogP3 ≈ 2.3) [1][2]. This increase in lipophilicity, driven by the gem‑difluoro substitution on the butyl chain, can improve membrane permeability while maintaining a molecular weight (213.22 g/mol) within an acceptable lead‑like range [1].

Lipophilicity XLogP3 Drug-likeness

Regioisomeric Differentiation: 2,2-Difluoro vs. 4,4-Difluoro Substitution Confers Distinct Dipole and Conformational Profiles

Placement of the gem‑difluoro group at the 2‑position of the butyl chain creates a strong dipole adjacent to the amide nitrogen, affecting amide bond resonance and the conformational ensemble of the linker . In contrast, the 4,4‑difluorobutyl isomer locates the dipole at the terminus, distancing it from the amide and resulting in a different electrostatic potential surface. Although quantitative conformational data for the specific benzamide pair is not available, the 2,2‑difluorobutyl motif was selected over terminal difluoroalkyl groups in the optimization of the SARS‑CoV‑2 3CL protease inhibitor MK‑7845 because it provided an optimal hydrogen‑bonding interaction with the catalytic His163 residue . The computed XLogP3 values further differentiate the isomers: 2.6 for the 2,2‑isomer versus 2.4 for the 4,4‑isomer, indicating subtle but potentially significant differences in partitioning behavior [1][2].

Conformational analysis Gem-difluoro effect Structure-activity relationship

Maintained Hydrogen‑Bond Donor/Acceptor Profile with Increased Rotatable Bond Count vs. Shorter-Chain Analog

N-(2,2-difluorobutyl)benzamide retains the same hydrogen‑bond donor count (1) and acceptor count (3) as N-(2,2-difluoroethyl)benzamide, preserving the same TPSA of 29.1 Ų, yet offers one additional rotatable bond (4 vs. 3) because of the extended butyl chain [1][2]. This increase in flexibility, combined with unchanged polar surface area, may allow the compound to sample a broader conformational space without sacrificing membrane permeability, which is advantageous for scaffold‑hopping exercises where the linker length needs to be tuned without altering the overall H‑bonding pharmacophore [1].

Physicochemical properties TPSA Rotatable bonds Lead-likeness

Validated Utility of the 2,2-Difluorobutyl Motif as a Hydrolytically Stable Amide Bond Isostere in Covalent Protease Inhibitors

In the discovery of MK‑7845, a reversible covalent inhibitor of SARS‑CoV‑2 3CL protease, the 2,2‑difluorobutyl group was employed as a novel glutamine mimic at the P1 position, replacing the conventional amide moiety found in most inhibitors of this class . X‑ray crystallographic analysis confirmed that the difluorobutyl substituent forms a hydrogen bond with His163, mimicking the interaction of the natural glutamine substrate while conferring improved hydrolytic stability relative to the amide . Although N-(2,2-difluorobutyl)benzamide itself was not the final inhibitor, this precedent establishes the 2,2‑difluorobutyl pharmacophore as a privileged fragment for programs targeting cysteine or serine proteases that recognize glutamine at the P1 site. In contrast, non‑fluorinated butyl or terminal difluoroalkyl benzamides lack this validated interaction with catalytic histidine residues .

Covalent inhibitor Glutamine mimic 3CL protease SARS-CoV-2

Priority Procurement Scenarios for N-(2,2-difluorobutyl)benzamide


Synthesis of Reversible Covalent Protease Inhibitors Targeting SARS‑CoV‑2 3CL Protease or Related Viral Proteases

N-(2,2-difluorobutyl)benzamide can serve as a key intermediate for introducing the 2,2‑difluorobutyl glutamine mimic into inhibitor scaffolds. The MK‑7845 precedent demonstrates that this motif forms a critical hydrogen bond with the catalytic His163 residue while resisting amide hydrolysis . Medicinal chemistry teams should procure this benzamide derivative when aiming to replicate or optimize this interaction in next‑generation coronavirus or enterovirus 3CL protease inhibitors.

Physicochemical Property Optimization in CNS and Intracellular Drug Discovery Programs

With an XLogP3 of 2.6 and a TPSA of 29.1 Ų, N-(2,2-difluorobutyl)benzamide occupies a favorable property space for blood‑brain barrier penetration and passive cellular permeability [1]. Structure‑activity relationship studies that require incremental increases in lipophilicity without adding aromatic rings or increasing molecular weight beyond 250 Da should preferentially select this compound over the shorter‑chain N-(2,2-difluoroethyl)benzamide (XLogP3 = 1.9) or the non‑fluorinated N-butylbenzamide.

Conformational Control and Scaffold‑Hopping Exercises in Fragment‑Based Drug Discovery

The positioning of the gem‑difluoro group at the 2‑position, adjacent to the amide, influences the conformational preferences of the butyl linker through dipole‑dipole interactions and the gauche effect . Fragment‑based drug discovery programs that require a conformationally biased, fluorinated linker for scaffold hopping should prioritize the 2,2‑difluorobutyl isomer over the 4,4‑difluorobutyl isomer, as the latter does not exert the same proximal electronic influence on the amide bond.

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